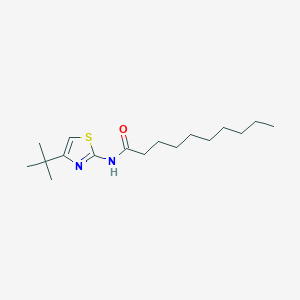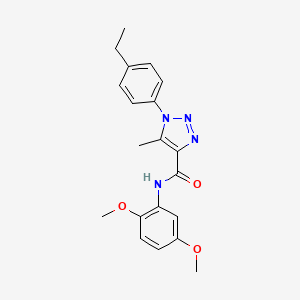![molecular formula C16H23N3O B4696062 N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)
N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
Übersicht
Beschreibung
N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide, also known as SBI-425, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models.
Wirkmechanismus
N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide works by inhibiting PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide enhances insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In addition, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has been shown to reduce hepatic glucose production and improve lipid metabolism.
Biochemical and Physiological Effects:
In animal models, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In addition, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has been shown to reduce body weight and adiposity in obese mice. These effects are thought to be mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is its specificity for PTP1B, which reduces the likelihood of off-target effects. In addition, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has good pharmacokinetic properties, with a half-life of approximately 6 hours in mice. However, one limitation of N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is its relatively low potency, with an IC50 of approximately 50 nM. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide. One area of interest is the potential use of N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide in combination with other drugs for the treatment of metabolic disorders. In addition, further studies are needed to investigate the potential role of N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide in cancer therapy. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. In animal models, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism. In addition, N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide has also been investigated for its potential role in cancer therapy, as PTP1B is known to be overexpressed in some types of cancer.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)16(20)17-10-9-15-18-13-7-5-6-8-14(13)19(15)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNYLBVBYNWQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)


![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)

![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)



![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)
